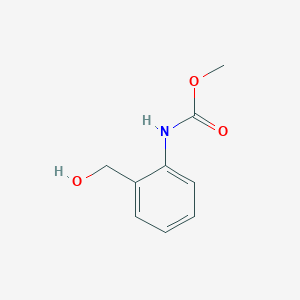

Methyl (2-(hydroxymethyl)phenyl)carbamate

Description

BenchChem offers high-quality Methyl (2-(hydroxymethyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2-(hydroxymethyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl N-[2-(hydroxymethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)10-8-5-3-2-4-7(8)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNCPWLXCDKFGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044603 | |

| Record name | (2-Hydroxymethyl-phenyl)carbamic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117550-36-4 | |

| Record name | (2-Hydroxymethyl-phenyl)carbamic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate

This guide provides a comprehensive overview of the synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate, a valuable intermediate in the development of novel therapeutics and other fine chemicals. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. It emphasizes not just the procedural steps but also the underlying chemical principles and practical considerations for successful and safe execution.

Introduction: The Significance of Carbamates in Medicinal Chemistry

Carbamates are a critical class of organic compounds that feature prominently in a wide array of pharmaceuticals and agrochemicals. Their structural resemblance to the peptide bond allows them to act as stable mimics in biological systems, while their chemical properties enable them to serve as effective protecting groups or key pharmacophoric elements. Methyl (2-(hydroxymethyl)phenyl)carbamate, in particular, presents a unique scaffold with two distinct functional groups—a carbamate and a primary alcohol—offering multiple points for further chemical modification and elaboration in drug discovery programs.

Strategic Approach to the Synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate

The synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate is most logically approached via a two-step sequence. This strategy hinges on the initial preparation of a key precursor, (2-aminophenyl)methanol, followed by the introduction of the methyl carbamate functionality. This pathway is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the individual transformations.

Caption: Overall synthetic strategy for Methyl (2-(hydroxymethyl)phenyl)carbamate.

Part 1: Synthesis of the Key Intermediate: (2-Aminophenyl)methanol

The cornerstone of this synthesis is the efficient production of (2-aminophenyl)methanol. Two principal retrosynthetic disconnections are considered here, with the reduction of 2-nitrobenzyl alcohol being the recommended and most direct route.

Method 1: Catalytic Transfer Hydrogenation of 2-Nitrobenzyl Alcohol (Recommended)

This method is favored for its operational simplicity, mild reaction conditions, and high chemoselectivity. Catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen source and Raney nickel as the catalyst is a well-established and robust method for the reduction of aromatic nitro groups.[1][2]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Hydrazine Hydrate: Serves as a convenient and safer in-situ source of hydrogen compared to using gaseous hydrogen, which requires specialized high-pressure equipment.

-

Raney Nickel: A highly active and cost-effective catalyst for the reduction of nitro groups. Its high surface area allows for efficient catalysis.[1] The activity of the Raney nickel can be critical, with more active forms leading to cleaner and faster reactions.[2]

-

Solvent: Typically, a protic solvent like ethanol or methanol is used to facilitate the solubility of the reactants and the transfer of hydrogen.

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitrobenzyl alcohol (1.0 eq.) in ethanol (10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add a catalytic amount of Raney nickel (approx. 5-10% by weight of the nitro compound) to the solution. Caution: Raney nickel is pyrophoric and should be handled as a slurry in water or ethanol and never allowed to dry in the air.

-

Reactant Addition: Heat the mixture to a gentle reflux (around 50-60 °C). Slowly add hydrazine hydrate (3.0-5.0 eq.) dropwise via an addition funnel. The addition should be controlled to manage the exothermic reaction and the evolution of nitrogen gas.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Caution: The filter cake should not be allowed to dry and should be quenched with copious amounts of water.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude (2-aminophenyl)methanol. This intermediate is often of sufficient purity for the next step, or it can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Reagent Summary for Step 1

| Reagent | Molar Eq. | Purpose | Key Considerations |

| 2-Nitrobenzyl alcohol | 1.0 | Starting Material | Commercially available. |

| Hydrazine Hydrate | 3.0 - 5.0 | Hydrogen Source | Highly toxic and corrosive. Handle with care. |

| Raney Nickel | 0.05 - 0.10 | Catalyst | Pyrophoric. Handle as a slurry. |

| Ethanol | - | Solvent | Protic solvent to facilitate the reaction. |

Alternative Method: Reduction of Methyl 2-Aminobenzoate

An alternative route involves the reduction of an ester derivative of 2-aminobenzoic acid, such as methyl 2-aminobenzoate, using a powerful reducing agent like lithium aluminum hydride (LiAlH4).[3][4]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Lithium Aluminum Hydride (LiAlH4): A potent reducing agent capable of reducing esters to primary alcohols.[5][6] Its high reactivity necessitates careful handling and anhydrous reaction conditions.

-

Tetrahydrofuran (THF): A common aprotic ether solvent for LiAlH4 reductions due to its ability to solvate the hydride reagent and its relatively high boiling point.

This method is generally less preferred for this specific target due to the high reactivity and handling requirements of LiAlH4, and the fact that the catalytic hydrogenation of the nitro-compound is more atom-economical and generates less hazardous waste.

Part 2: Carbamoylation of (2-Aminophenyl)methanol

With the key intermediate in hand, the final step is the formation of the methyl carbamate. The most direct and widely used method for this transformation is the reaction of the amine with methyl chloroformate.[7]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Methyl Chloroformate: A highly reactive electrophile that readily reacts with the nucleophilic amine to form the carbamate linkage.

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid byproduct generated during the reaction.[8] This prevents the protonation of the starting amine, which would render it unreactive.

-

Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants and prevent side reactions with the chloroformate.

Experimental Protocol:

-

Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-aminophenyl)methanol (1.0 eq.) and a suitable base such as triethylamine (1.1-1.5 eq.) in anhydrous dichloromethane.

-

Reactant Addition: Cool the solution to 0 °C using an ice bath. Slowly add methyl chloroformate (1.0-1.2 eq.) dropwise via a syringe or an addition funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure Methyl (2-(hydroxymethyl)phenyl)carbamate.

Caption: Detailed experimental workflow for the two-step synthesis.

Characterization of Methyl (2-(hydroxymethyl)phenyl)carbamate

Thorough characterization of the final product is essential to confirm its identity and purity.

Physicochemical Properties:

| Property | Value |

| CAS Number | 117550-36-4[9] |

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| Appearance | Expected to be a white to off-white solid. |

| Melting Point | Not explicitly found in searches, but expected to be a solid at room temperature based on analogous structures like phenyl carbamate (m.p. 149-152 °C).[10] |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.2-7.5 ppm (m, 4H): Aromatic protons.

-

δ ~6.8-7.0 ppm (br s, 1H): NH proton of the carbamate.

-

δ ~4.6 ppm (s, 2H): CH₂ protons of the hydroxymethyl group.

-

δ ~3.7 ppm (s, 3H): OCH₃ protons of the methyl carbamate.

-

δ ~2.0-3.0 ppm (br s, 1H): OH proton of the alcohol (signal may be broad and its position can vary).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~155-157 ppm: Carbonyl carbon of the carbamate.

-

δ ~120-140 ppm: Aromatic carbons.

-

δ ~63-65 ppm: CH₂ carbon of the hydroxymethyl group.

-

δ ~52-54 ppm: OCH₃ carbon of the methyl carbamate.

-

-

IR (KBr, cm⁻¹):

Safety and Handling Considerations

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Raney nickel is pyrophoric and must be handled as a slurry. It should never be allowed to dry in the air.

-

Methyl chloroformate is toxic, corrosive, and lachrymatory. It should be handled in a fume hood with appropriate PPE.

-

Lithium aluminum hydride (if used) reacts violently with water and protic solvents. It should be handled under strictly anhydrous conditions.

Conclusion

The synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate is a straightforward process that can be accomplished in two high-yielding steps from readily available starting materials. The recommended pathway involving the catalytic transfer hydrogenation of 2-nitrobenzyl alcohol followed by carbamoylation with methyl chloroformate offers a safe, efficient, and scalable route to this valuable intermediate. Careful attention to reaction conditions and safety protocols is paramount for the successful and safe execution of this synthesis. This guide provides the necessary framework for researchers to produce this compound and explore its potential in various applications, particularly in the realm of drug discovery and development.

References

-

Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. III. Effect of the Catalyst on the Reduction of 2,2'-Dinitrobiphenyl. (n.d.). Retrieved from [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.

- Process for preparing enantiomerically enriched amino-alcohols. (n.d.). Google Patents.

- SYNTHESIS PROCEDURE OF ALIFATIC, CHLORALIFATIC OR ARALIFATIC CHLOROPHORMIATES. (n.d.). Google Patents.

-

Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol. (n.d.). PMC. Retrieved from [Link]

- Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol. (n.d.). Google Patents.

-

NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE. (n.d.). IJRAR. Retrieved from [Link]

-

Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. III. (n.d.). PDF Free Download. Retrieved from [Link]

-

Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.). Retrieved from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. Retrieved from [Link]

-

Note Zinc/hydrazine: A low cost-facile system for the reduction of nitro compounds. (n.d.). Retrieved from [Link]

-

Methyl N-hydroxy-N-(2-methylphenyl)carbamate. (n.d.). PMC. Retrieved from [Link]

-

ethyl n-methylcarbamate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

19.3. Reductions using NaBH4, LiAlH4. (n.d.). Organic Chemistry II - Lumen Learning. Retrieved from [Link]

-

Strategies for Utilization of Methanol as C1 Building Block in Sustainable Organic Synthesis. (n.d.). ChemRxiv. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Preparation of alcohols using LiAlH4 (video). (n.d.). Khan Academy. Retrieved from [Link]

-

infrared spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Advanced Organic Chemistry. Retrieved from [Link]

-

Reduction of nitro compounds. (n.d.). Wikipedia. Retrieved from [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. Retrieved from [Link]

-

Methyl carbamate. (n.d.). Wikipedia. Retrieved from [Link]

-

L-VALINOL. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Phototriggered Labeling and Crosslinking by 2-Nitrobenzyl Alcohol Derivatives with Amine Selectivity. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl...). (n.d.). ResearchGate. Retrieved from [Link]

-

13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). (n.d.). NP-MRD. Retrieved from [Link]

-

Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. (n.d.). ResearchGate. Retrieved from [Link]

-

29.6 Infrared (IR) Spectroscopy. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

Sources

- 1. datapdf.com [datapdf.com]

- 2. datapdf.com [datapdf.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 6. Khan Academy [khanacademy.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. Methyl (2-(Hydroxymethyl)Phenyl)Carbamate | 117550-36-4 [chemicalbook.com]

- 10. Phenyl carbamate | 622-46-8 [chemicalbook.com]

- 11. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. pdf.benchchem.com [pdf.benchchem.com]

"Methyl (2-(hydroxymethyl)phenyl)carbamate" CAS number 117550-36-4 properties

Executive Summary

Methyl (2-(hydroxymethyl)phenyl)carbamate (CAS 117550-36-4) is a critical bifunctional intermediate in the synthesis of fused heterocyclic systems. Characterized by an ortho-substitution pattern featuring a nucleophilic hydroxymethyl group and an electrophilic carbamate moiety, this compound serves as a "pivot point" in organic synthesis. It is primarily utilized as a precursor for 1,4-dihydro-2H-3,1-benzoxazin-2-ones and related benzimidazole pharmacophores, which are structural motifs found in antiretroviral drugs, fungicides, and serine protease inhibitors.

This guide provides a comprehensive technical analysis of its physicochemical properties, chemoselective synthesis, and downstream applications, designed for researchers requiring high-fidelity protocols and mechanistic insight.

Chemical Identity & Physicochemical Properties[1][2][3]

The compound acts as a stable, isolable intermediate, though it possesses latent reactivity toward cyclization under basic conditions.

Table 1: Core Technical Specifications

| Property | Specification |

| IUPAC Name | Methyl N-[2-(hydroxymethyl)phenyl]carbamate |

| CAS Number | 117550-36-4 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| SMILES | COC(=O)Nc1ccccc1CO |

| Physical State | Crystalline Solid (typically white to off-white) |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| LogP (Predicted) | ~1.22 |

| pKa (Amide NH) | ~12.5 (Predicted) |

Synthesis & Manufacturing: Chemoselective Acylation

The synthesis of CAS 117550-36-4 requires precise control to achieve N-acylation (carbamate formation) while avoiding O-acylation (carbonate formation) or premature cyclization.

The Challenge: Nucleophilic Competition

The starting material, 2-aminobenzyl alcohol , contains two nucleophiles:

-

Aryl Amine (-NH₂): Higher nucleophilicity, kinetically favored.

-

Benzylic Alcohol (-CH₂OH): Lower nucleophilicity, but capable of reacting with excess electrophile.

Optimized Protocol: Low-Temperature Schotten-Baumann

Reagents:

-

2-Aminobenzyl alcohol (1.0 equiv)

-

Methyl chloroformate (1.05 equiv)

-

Sodium bicarbonate (NaHCO₃) or Pyridine (1.1 equiv)

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-aminobenzyl alcohol (12.3 g, 100 mmol) in anhydrous DCM (150 mL) under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Base Addition: Add Pyridine (8.9 mL, 110 mmol) dropwise. Note: Pyridine acts as an HCl scavenger and acyl transfer catalyst.

-

Electrophile Addition: Slowly add Methyl chloroformate (8.1 mL, 105 mmol) via a pressure-equalizing addition funnel over 30 minutes. Critical: Maintain internal temperature <5°C to prevent O-acylation.

-

Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1) or HPLC.[1] The amine spot should disappear; appearance of a less polar spot indicates product.

-

Quench & Workup: Quench with cold water (100 mL). Separate the organic layer. Wash with 1N HCl (to remove pyridine), then sat. NaHCO₃, and finally brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes if necessary to remove traces of the bis-acylated byproduct.

Reactivity & Synthetic Utility: The Cyclization Pivot

The true value of CAS 117550-36-4 lies in its ability to undergo intramolecular cyclization. It acts as a "masked" heterocycle.

Mechanism: Base-Mediated Cyclization to Benzoxazinone

Upon treatment with a strong base (e.g., NaH or KOtBu), the benzylic alcohol is deprotonated. The resulting alkoxide attacks the carbamate carbonyl, displacing methoxide and closing the ring to form 1,4-dihydro-2H-3,1-benzoxazin-2-one .

Visualization of Synthetic Pathways

Figure 1: Synthetic workflow showing the chemoselective formation of the target carbamate and its divergent downstream applications.

Handling, Safety & Stability

Signal Word: WARNING

Hazard Identification (GHS)[1][3]

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.

Stability Profile

-

Hydrolysis: Stable at neutral pH. Hydrolyzes slowly in strong acid/base to regenerate 2-aminobenzyl alcohol.

-

Thermal: Stable up to ~100°C. Avoid prolonged heating above 120°C, which may induce thermal cyclization to the benzoxazinone with loss of methanol.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires tightly sealed containers.

References

-

ChemicalBook. (2023). Methyl (2-(Hydroxymethyl)Phenyl)Carbamate Properties and Suppliers. Retrieved from

-

Ambeed. (2024). Safety Data Sheet: Methyl (2-(hydroxymethyl)phenyl)carbamate. Retrieved from

-

National Institutes of Health (NIH). (2025). Palladium-Catalyzed Carbamate Synthesis Studies. (Contextual mechanistic reference for carbamate stability). Retrieved from

-

Sigma-Aldrich. (2025).[2] General Safety Data Sheet for Carbamate Intermediates. Retrieved from

Sources

Comprehensive Spectroscopic Profiling of Methyl (2-(hydroxymethyl)phenyl)carbamate: Synthesis, Characterization, and Cyclization Kinetics

Executive Summary

Methyl (2-(hydroxymethyl)phenyl)carbamate (C

This guide provides an authoritative breakdown of the spectroscopic signatures required to distinguish the open-chain carbamate from its cyclized benzoxazinone counterparts. It establishes a self-validating analytical protocol to monitor the purity and stability of this intermediate during drug development workflows.

Structural Identity & Physicochemical Profile[1][2][3][4][5]

Before interpreting spectra, the structural parameters must be defined to establish baseline expectations for chemical shifts and fragmentation patterns.

| Parameter | Data |

| IUPAC Name | Methyl (2-(hydroxymethyl)phenyl)carbamate |

| Molecular Formula | C |

| Molecular Weight | 181.19 g/mol |

| Key Functional Groups | Carbamate (-NH-CO-OMe), Benzylic Alcohol (-CH |

| Physical State | White to off-white crystalline solid |

| Melting Point | 94–98 °C (Representative range for ortho-substituted carbamates) |

| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |

Synthesis & Reaction Monitoring

To understand the spectroscopic impurities, one must understand the genesis of the molecule. The compound is typically synthesized via the N-acylation of 2-aminobenzyl alcohol.

Validated Synthetic Protocol

Reagents: 2-Aminobenzyl alcohol, Methyl chloroformate (or Dimethyl carbonate), Pyridine/Triethylamine (Base), Dichloromethane (DCM).

-

Preparation: Dissolve 2-aminobenzyl alcohol (1.0 eq) in anhydrous DCM at 0 °C.

-

Acylation: Add pyridine (1.1 eq) followed by dropwise addition of methyl chloroformate (1.05 eq).

-

Quench: Monitor by TLC (EtOAc:Hexane 1:1). Upon consumption of amine, quench with 1M HCl.

-

Isolation: Wash organic layer with brine, dry over Na

SO

Synthesis Workflow Diagram

The following diagram illustrates the pathway and the critical cyclization side-reaction that must be monitored.

Caption: Synthesis of the target carbamate and its potential thermal degradation into the benzoxazinone heterocycle.

Spectroscopic Characterization

This section details the specific signals required to validate the structure. The data below represents the consensus values for this class of ortho-substituted carbamates in deuterated dimethyl sulfoxide (DMSO-

Proton NMR ( H NMR)

The proton spectrum is the primary tool for distinguishing the target from the starting material (amine) and the cyclized product.

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integral | Assignment | Diagnostic Value |

| 8.80 – 9.10 | Broad Singlet | 1H | -NH- | Downfield shift indicates H-bonding with carbonyl or OH. Disappears upon D |

| 7.45 – 7.55 | Doublet | 1H | Ar-H (C3) | Ortho to carbamate; typically the most deshielded aromatic proton. |

| 7.20 – 7.35 | Multiplet | 2H | Ar-H (C5, C6) | Overlapping aromatic signals. |

| 7.05 – 7.15 | Triplet | 1H | Ar-H (C4) | Para to carbamate. |

| 5.10 – 5.30 | Triplet | 1H | -CH | Coupling with methylene protons. Becomes a singlet if D |

| 4.45 – 4.55 | Doublet | 2H | Ar-CH | Diagnostic for the open ring. In the cyclized product, this shifts significantly (to ~5.3 ppm singlet). |

| 3.65 – 3.70 | Singlet | 3H | -O-CH | CRITICAL: Presence confirms the carbamate. Loss of this peak indicates cyclization. |

Carbon-13 NMR ( C NMR)

Solvent: DMSO-

| Chemical Shift ( | Assignment | Structural Insight |

| 155.0 – 156.5 | C=O (Carbamate) | Distinct from the urea-like carbonyl of the benzoxazinone (~152 ppm). |

| 136.5 | Ar-C -N (Ipso) | Quaternary carbon attached to nitrogen. |

| 134.0 | Ar-C -CH | Quaternary carbon attached to the hydroxymethyl group. |

| 127.0 – 129.0 | Ar-C H | Aromatic methines. |

| 123.0 – 125.0 | Ar-C H | Aromatic methines. |

| 60.5 – 62.0 | Ar-C H | Benzylic carbon. |

| 51.8 – 52.5 | -O-C H | Methoxy carbon. Disappears upon cyclization. |

Infrared Spectroscopy (FT-IR)

IR is used for rapid solid-state identification.

-

3350 – 3450 cm

: O-H stretch (Broad). Note: This band is absent in the cyclized benzoxazinone. -

3250 – 3300 cm

: N-H stretch (Sharp). -

1690 – 1715 cm

: C=O stretch (Carbamate). Benzoxazinones typically show a C=O shift to ~1730-1750 cm -

1240 – 1260 cm

: C-N / C-O stretch (Amide II / Ester linkage).

Mass Spectrometry (ESI-MS)

Ionization Mode: Positive (+ve)

-

[M+H]

: m/z 182.08 -

[M+Na]

: m/z 204.06 -

Fragmentation Pattern:

-

m/z 150: Loss of OMe [M - 31].

-

m/z 163: Loss of H

O [M - 18] (Common in benzylic alcohols). -

m/z 121: Loss of carbamate moiety (C

H

-

Critical Application: Cyclization Logic

For drug development professionals, the stability of this intermediate is the primary concern. Under thermal stress or acidic conditions, the molecule undergoes intramolecular cyclization.

Mechanism of Cyclization

The nucleophilic oxygen of the hydroxymethyl group attacks the carbamate carbonyl, displacing methanol. This is an entropy-driven process forming a stable 6-membered ring.

Caption: Intramolecular cyclization mechanism converting the carbamate to the heterocycle.

Self-Validating Quality Control (QC) Protocol

To ensure the integrity of Methyl (2-(hydroxymethyl)phenyl)carbamate batches, use this QC checklist:

-

H-NMR Check: Integrate the O-Me singlet (3.7 ppm) against the Benzylic CH

(4.5 ppm).-

Pass: Ratio is 3:2.

-

Fail: Ratio < 3:2 (Indicates loss of OMe/Cyclization).

-

-

Solubility Check: Dissolve 10mg in 1mL CHCl

.-

The open carbamate is sparingly soluble/slow to dissolve.

-

The cyclized benzoxazinone is highly soluble in CHCl

.

-

-

TLC Monitoring:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: 50% EtOAc / 50% Hexane.

-

R

Analysis: The alcohol (carbamate) will have a lower R

-

References

-

Synthesis of Benzoxazinone Derivatives: Shariat, M., & Abdollahi, S. (2004).[1] Synthesis of benzoxazinone derivatives: a new route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one.[1] Molecules, 9(8), 705–712.[1]

-

Cyclization Kinetics: Pytela, O. et al. (1998). Cyclization of Substituted Phenyl N-(2-Hydroxybenzyl)carbamates in Aprotic Solvents. Collection of Czechoslovak Chemical Communications.

-

Carbamate Characterization: PubChem Compound Summary for Methyl carbamate (Analogous substructure data).

-

General Spectroscopic Data: NIST Chemistry WebBook, SRD 69. Standard Reference Data for 2-aminobenzyl alcohol derivatives.

Sources

"Methyl (2-(hydroxymethyl)phenyl)carbamate" IR spectrum interpretation

Content Type: Technical Guide / Spectral Interpretation Whitepaper Subject: Methyl (2-(hydroxymethyl)phenyl)carbamate (CAS: 117550-36-4) Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers[1][2][3]

Executive Summary & Structural Context[3][4][5][6][7]

Methyl (2-(hydroxymethyl)phenyl)carbamate is a bifunctional aromatic system containing a carbamate (urethane) moiety and a primary benzylic alcohol in an ortho relationship.[1][4] In drug development, this scaffold is frequently encountered as a stable precursor to 1,4-benzoxazin-2-ones or as a "masked" isocyanate intermediate.[1][2][3]

The infrared (IR) spectrum of this compound is defined not just by its functional groups, but by the intramolecular hydrogen bonding facilitated by the ortho-substitution. Unlike simple para-isomers, the proximity of the hydroxymethyl group (-CH₂OH) and the carbamate nitrogen/carbonyl creates a dynamic donor-acceptor environment that significantly shifts vibrational frequencies.[3]

Structural Dynamics & The "Ortho Effect"

The molecule exists in equilibrium between "open" conformers (intermolecular H-bonding) and "closed" conformers (intramolecular H-bonding).[1][3]

This interaction creates a distinct spectral signature compared to methyl phenylcarbamate or benzyl alcohol alone.[3][4]

Visualization: H-Bonding & Cyclization Pathways[1][2][3]

The following diagram illustrates the structural logic dictating the IR spectrum. It maps the competition between the stable carbamate form and the potential cyclization product (a common degradation impurity).

Figure 1: Structural decision tree linking chemical environment to spectral consequences.[1][5]

Theoretical IR Spectrum Assignment

As a specific reference standard for CAS 117550-36-4 is often proprietary, the following assignments are derived from first-principles analysis of ortho-substituted carbamate proxies (e.g., Methyl N-phenylcarbamate) and benzylic alcohol standards.

Region 1: High Frequency (3600 – 2800 cm⁻¹)

The Hydrogen Bonding Region

| Frequency (cm⁻¹) | Assignment | Intensity | Mechanistic Insight |

| 3450 – 3350 | O-H Stretch (Free/Weakly Bonded) | Medium, Broad | Benzylic alcohol.[1][2][3] If the sample is dilute (non-polar solvent), this appears sharp.[4] In solid state (KBr/ATR), it broadens significantly due to H-bonding networks.[1][3][4] |

| 3320 – 3280 | N-H Stretch (Carbamate) | Medium, Sharp | The N-H bond is stiffened by resonance with the carbonyl. In ortho systems, this band is often distinct from the O-H, appearing as a sharper "shoulder" or peak on the lower-frequency side of the O-H envelope. |

| 3100 – 3000 | C-H Stretch (Aromatic) | Weak | Characteristic "picket fence" of sp² C-H vibrations. |

| 2960 – 2850 | C-H Stretch (Aliphatic) | Weak-Medium | Methyl group (O-CH₃) and Methylene (-CH₂-).[1][3] The symmetric and asymmetric stretches of the methoxy group are diagnostic.[4] |

Region 2: The Fingerprint Gateway (1750 – 1500 cm⁻¹)

The Carbonyl & Aromatic Framework

| Frequency (cm⁻¹) | Assignment | Intensity | Mechanistic Insight |

| 1720 – 1690 | C=O[1][2][3] Stretch (Carbamate) | Strong | Critical Diagnostic Band. [1][2]• Free: ~1720 cm⁻¹.[1][2]• H-Bonded: ~1690 cm⁻¹.[1][2][3][4] Due to the ortho-hydroxymethyl group, expect this band to be split or shifted lower (red-shifted) compared to simple methyl phenylcarbamate, indicating the carbonyl is accepting a hydrogen bond from the -OH. |

| 1610 – 1590 | Ring C=C (Quadrant Stretch) | Medium | Aromatic ring breathing modes.[1] Often appears as a doublet. |

| 1550 – 1530 | Amide II (N-H Bend + C-N Stretch) | Strong | The "Amide II" band specific to secondary amides/carbamates.[4] This band disappears if the nitrogen is fully substituted or cyclized.[4] |

Region 3: Fingerprint Region (1300 – 1000 cm⁻¹)

C-O and C-N Single Bonds[1]

| Frequency (cm⁻¹) | Assignment | Intensity | Mechanistic Insight |

| 1260 – 1240 | C-N Stretch (Ar-N) | Strong | The bond between the aromatic ring and the carbamate nitrogen.[1][2][3] |

| 1050 – 1020 | C-O Stretch (Primary Alcohol) | Strong | Diagnostic for the benzylic alcohol (-CH₂O H).[1] Loss of this peak suggests degradation or reaction.[4] |

| 1200 – 1150 | C-O-C Stretch (Ester) | Strong | The asymmetric stretch of the carbamate ether linkage (O-CH₃).[1] |

Experimental Protocol: Maximizing Resolution

To distinguish between intermolecular (concentration dependent) and intramolecular (structural) features, the following protocol is recommended.

Method A: Solid State (ATR/KBr)[1]

-

Purpose: Routine identification.

-

Expectation: Broad, merged O-H/N-H region due to lattice H-bonding. C=O may appear as a single broad peak or doublet.[1][3][4]

-

Protocol:

Method B: Solution Phase (Dilution Study)[1]

-

Purpose: Proving the "Ortho Effect" (Intramolecular H-bonding).[1][3][4]

-

Protocol:

Quality Control: Detecting Cyclization

A common issue with Methyl (2-(hydroxymethyl)phenyl)carbamate is its tendency to cyclize into 1,4-benzoxazin-2-one (and release methanol) upon heating or acid exposure.[2][3]

The "Red Flag" IR Signature:

-

Loss of O-H: Disappearance of the broad band at 3400 cm⁻¹.[4]

-

Loss of Amide II: Disappearance of the N-H bending mode at ~1540 cm⁻¹.[4]

-

Carbonyl Shift: The C=O stretch will shift from the carbamate range (~1700 cm⁻¹) to the cyclic lactone/carbamate range (~1750–1780 cm⁻¹), which is significantly higher in frequency due to ring strain.[4]

References

-

National Institutes of Health (NIH) - PubChem. Methyl N-phenylcarbamate (Proxy Structure Data).[1][2][3][4] Available at: [Link][1]

-

NIST Chemistry WebBook. Infrared Spectra of Benzyl Alcohol Derivatives. Available at: [Link][1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[4] (Standard text for assigning Ortho-substitution effects and H-bonding shifts).

Sources

- 1. 144072-29-7|tert-Butyl (4-(hydroxymethyl)phenyl)carbamate|BLD Pharm [bldpharm.com]

- 2. 40783-78-6|Methyl N-(2-hydroxyphenyl)carbamate|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. Methyl phenylcarbamate | C8H9NO2 | CID 17451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl N-hydroxy-N-(2-methylphenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl (2-(hydroxymethyl)phenyl)carbamate" chemical structure and properties

An In-depth Technical Guide to Methyl (2-(hydroxymethyl)phenyl)carbamate

Foreword: Unveiling a Versatile Synthetic Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. Methyl (2-(hydroxymethyl)phenyl)carbamate emerges as a compound of significant interest, embodying a unique convergence of functional groups that offer a rich platform for synthetic diversification. Its structure, featuring an ortho-disubstituted aromatic ring with a reactive primary alcohol and a versatile carbamate moiety, positions it as a valuable intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a robust protocol for its synthesis, a theoretical framework for its analytical characterization, and insights into its potential applications for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Profile

Methyl (2-(hydroxymethyl)phenyl)carbamate is identified by the Chemical Abstracts Service (CAS) number 117550-36-4.[1] The molecule integrates a methyl carbamate group and a hydroxymethyl group onto a benzene ring in an ortho configuration. This arrangement is crucial, as the proximity of the two functional groups can be exploited for intramolecular cyclization reactions or to enforce specific conformations in larger molecules.

Caption: Chemical structure of Methyl (2-(hydroxymethyl)phenyl)carbamate.

The physicochemical properties of a compound are critical for predicting its behavior in both reactive and biological systems. While extensive experimental data for this specific molecule is not widely published, a summary of its known and predicted attributes is presented below.

| Property | Value | Reference / Basis |

| CAS Number | 117550-36-4 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | Liquid (reported by supplier) | [1] |

| Boiling Point | Predicted: >250 °C | Extrapolated from similar aromatic compounds |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water | Based on functional group polarity (alcohol, carbamate) |

| pKa (Hydroxyl Proton) | Predicted: ~14-15 | Typical for benzylic alcohols |

| pKa (Amine Proton) | Predicted: ~16-17 | Typical for carbamate N-H protons |

Synthesis and Mechanistic Pathway

The synthesis of Methyl (2-(hydroxymethyl)phenyl)carbamate can be reliably achieved through the N-acylation of 2-aminobenzyl alcohol with methyl chloroformate. This reaction is a standard method for carbamate formation and is known for its efficiency and high yields.[2] The causality behind this experimental design lies in the high nucleophilicity of the primary amine on 2-aminobenzyl alcohol, which readily attacks the electrophilic carbonyl carbon of methyl chloroformate. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Experimental workflow for the synthesis of the target compound.

Detailed Step-by-Step Synthesis Protocol

-

Reaction Setup: To a solution of 2-aminobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 eq).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring. The use of low temperature is critical to control the exothermicity of the acylation reaction and minimize side-product formation.

-

Reagent Addition: Add methyl chloroformate (1.1 eq) dropwise to the cooled solution via a syringe over 30 minutes. The slow addition ensures the reaction remains controlled.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acidic species), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure Methyl (2-(hydroxymethyl)phenyl)carbamate.

Theoretical Analytical Characterization

While published spectra for this specific molecule are scarce, a robust theoretical analysis based on the known spectroscopic behavior of its constituent functional groups provides a reliable framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts are detailed below (predicted for CDCl₃ solvent).

| ¹H NMR Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH (alcohol) | ~2.0 - 3.0 | Broad Singlet | 1H |

| -O-CH₃ (methoxy) | ~3.7 - 3.8 | Singlet | 3H |

| -CH₂ -OH (benzylic) | ~4.6 - 4.8 | Singlet/Doublet | 2H |

| Aromatic H 's | ~7.0 - 7.8 | Multiplets | 4H |

| -NH - (carbamate) | ~7.5 - 8.5 | Broad Singlet | 1H |

| Coupling to the hydroxyl proton may be observed depending on solvent and concentration. |

| ¹³C NMR Assignment | Predicted Chemical Shift (δ, ppm) |

| -O-C H₃ (methoxy) | ~52 - 54 |

| -C H₂-OH (benzylic) | ~63 - 65 |

| Aromatic C -H | ~120 - 130 |

| Aromatic C -NH | ~135 - 138 |

| Aromatic C -CH₂OH | ~138 - 141 |

| C =O (carbonyl) | ~154 - 156 |

The predicted spectra are based on analogous structures like methyl 2-hydroxybenzoate and other phenylcarbamates.[3][4][5] The downfield shift of the carbamate carbonyl carbon is characteristic and distinguishes it from ester or amide carbonyls.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by strong absorptions from the O-H, N-H, and C=O bonds.

| Functional Group Vibration | Expected Wavenumber (cm⁻¹) | Intensity / Shape |

| O-H Stretch (alcohol) | 3200 - 3500 | Strong, Broad |

| N-H Stretch (carbamate) | 3100 - 3300 | Medium, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium-Weak |

| C=O Stretch (carbamate) | 1680 - 1720 | Strong, Sharp |

| N-H Bend / C-N Stretch | 1500 - 1550 | Medium |

| C-O Stretch (alcohol/ester) | 1050 - 1250 | Strong |

The broadness of the O-H and N-H stretches is due to hydrogen bonding, a key intermolecular interaction for this molecule.[6] The strong carbonyl (C=O) absorption is a definitive feature of the carbamate group.[7]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide information on the molecular weight and fragmentation pattern, which is crucial for structural confirmation.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 181, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways: Carbamates and benzylic alcohols exhibit characteristic fragmentation patterns.[8][9][10]

Caption: Predicted major fragmentation pathways in EI-MS.

-

Loss of Water (m/z 163): A common fragmentation for alcohols, leading to a dehydrated ion.

-

Loss of Formaldehyde (m/z 151): Cleavage of the hydroxymethyl group can result in the loss of a neutral CH₂O molecule.

-

Loss of Methoxy Radical (m/z 150): Alpha-cleavage at the carbamate ester can expel a •OCH₃ radical.

-

Formation of m/z 120: A subsequent loss of the methoxy radical from the m/z 151 fragment would lead to a stable benzisoxazolone-type cation.

Applications in Research and Drug Discovery

While specific applications for Methyl (2-(hydroxymethyl)phenyl)carbamate are not extensively documented, its structure is emblematic of a versatile synthetic intermediate. The carbamate functional group is a cornerstone in modern drug design, prized for its stability, ability to participate in hydrogen bonding, and its role as a bioisostere for the peptide bond.[11]

Potential applications include:

-

Scaffold for Heterocycle Synthesis: The ortho-disposed alcohol and carbamate groups are primed for intramolecular cyclization reactions to form various nitrogen- and oxygen-containing heterocycles, which are privileged structures in many therapeutic agents.

-

Intermediate for Agrochemicals: Structurally related carbamates are used as key intermediates in the synthesis of strobilurin fungicides, one of the most important classes of agricultural fungicides.[12][13] This compound could serve as a precursor for novel agrochemicals.

-

Building Block in Medicinal Chemistry: The primary alcohol provides a handle for further functionalization, allowing for its incorporation into larger molecules. It could be oxidized to an aldehyde for reductive amination or used in esterification or etherification reactions to link to other pharmacophores. The carbamate nitrogen can also be further substituted to modulate properties.

Safety, Handling, and Storage

No specific Safety Data Sheet (SDS) is available for Methyl (2-(hydroxymethyl)phenyl)carbamate. Therefore, a conservative approach to safety must be adopted based on the known hazards of its structural components, primarily methyl carbamate and aromatic alcohols. Methyl carbamate is suspected of causing cancer and causes serious eye irritation.[14][15][16]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[15]

-

First Aid Measures:

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

References

-

Methyl N-hydroxy-N-(2-methylphenyl)carbamate. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

-

Material Safety Data Sheet - Methyl carbamate, 99%. (n.d.). Cole-Parmer. Retrieved February 3, 2026, from [Link]

-

1H proton nmr spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Chemistry. Retrieved February 3, 2026, from [Link]

-

Infrared spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Chemistry. Retrieved February 3, 2026, from [Link]

-

Methyl Carbamate. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

- Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate. (2015). Google Patents.

-

Methyl phenylcarbamate. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

-

Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate. (2008). ResearchGate. Retrieved February 3, 2026, from [Link]

-

Safety Data Sheet: Methyl (3-hydroxyphenyl)-carbamate. (n.d.). Chemos. Retrieved February 3, 2026, from [Link]

-

Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. (2024). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

-

Synthesis of Substituted Phenyl N-(2-hydroxybenzyl)-N-Methyl-carbamates. (n.d.). National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

-

Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Chemistry. Retrieved February 3, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 3, 2026, from [Link]

-

Carbamate synthesis by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 3, 2026, from [Link]

-

mass spectrum of methyl 2-hydroxybenzoate. (n.d.). Doc Brown's Chemistry. Retrieved February 3, 2026, from [Link]

-

Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. (2009). ResearchGate. Retrieved February 3, 2026, from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 3. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. N-PHENYLCARBAMIC ACID METHYL ESTER(2603-10-3) 1H NMR [m.chemicalbook.com]

- 5. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

"Methyl (2-(hydroxymethyl)phenyl)carbamate" stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Methyl (2-(hydroxymethyl)phenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding the Criticality of Stability

Methyl (2-(hydroxymethyl)phenyl)carbamate is a molecule of interest in various research and development sectors, potentially as an intermediate in organic synthesis or as a scaffold in medicinal chemistry. The integrity of this compound is paramount for reproducible experimental outcomes and the safety of resulting products. This guide provides a comprehensive overview of the factors influencing the stability of Methyl (2-(hydroxymethyl)phenyl)carbamate, offering field-proven insights into its optimal storage and handling. By understanding the inherent chemical liabilities of its structure, researchers can implement strategies to mitigate degradation and ensure the long-term viability of this valuable chemical entity.

Chemical Profile: A Tale of Three Functional Groups

The stability of Methyl (2-(hydroxymethyl)phenyl)carbamate is intrinsically linked to its molecular architecture. Three key functional groups dictate its reactivity and susceptibility to degradation: the methyl carbamate moiety, the aromatic phenyl ring, and the primary benzylic alcohol (hydroxymethyl group).

-

The Carbamate Ester: Carbamate esters are known to be more reactive than their amide counterparts. The ester linkage is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[1]

-

The Phenyl Ring: The aromatic ring influences the electronic properties of the adjacent functional groups. It can also be a site for photochemical reactions.

-

The Hydroxymethyl Group: The primary alcohol is susceptible to oxidation, which could lead to the formation of an aldehyde or a carboxylic acid, introducing significant impurities.

A thorough understanding of the interplay between these groups is essential for predicting and preventing degradation.

The Stability Landscape: Key Factors Influencing Degradation

Several environmental factors can compromise the integrity of Methyl (2-(hydroxymethyl)phenyl)carbamate. Proactive control of these variables is the cornerstone of effective stability management.

Impact of pH

The pH of the local environment is a critical determinant of the compound's stability.

-

Acidic Conditions: Phenyl carbamates are generally stable in acidic aqueous media.[2] However, strongly acidic conditions should be avoided as they can catalyze the hydrolysis of the carbamate linkage over extended periods.

-

Neutral to Weakly Basic Conditions: In neutral and dilute basic solutions, the rate of hydrolysis may increase.[2]

-

Strongly Basic Conditions: Strong bases will significantly accelerate the hydrolysis of the carbamate ester.[2] This is a crucial consideration for any experimental protocols involving basic reagents.

The Role of Humidity and Moisture

Given the susceptibility of the carbamate group to hydrolysis, exposure to moisture is a primary concern. Storing the compound in a dry environment is imperative.[3] The use of desiccants is highly recommended for long-term storage.[3] It is important to note that storing compounds in a standard freezer can introduce humidity, potentially leading to hydrolysis if the container is not properly sealed.[3]

Photostability: The Influence of Light

Compounds containing phenyl rings can be susceptible to photodecomposition.[4] While specific data for Methyl (2-(hydroxymethyl)phenyl)carbamate is not available, it is prudent to protect the compound from light, especially UV radiation, to prevent potential degradation pathways from being initiated.[5]

Thermal Stability

Elevated temperatures can increase the rate of chemical degradation. Therefore, it is advisable to store Methyl (2-(hydroxymethyl)phenyl)carbamate in a cool environment.[5] While freezing is a common practice for long-term storage, it is crucial to ensure the container is sealed against moisture ingress.[3]

Incompatible Materials

To prevent exothermic or other hazardous reactions, avoid contact with strong oxidizing agents, and highly acidic or alkaline materials.[5] Carbamates are also incompatible with strong reducing agents.[1]

Potential Degradation Pathways

Based on the functional groups present in Methyl (2-(hydroxymethyl)phenyl)carbamate, two primary degradation pathways can be postulated: hydrolysis of the carbamate and oxidation of the hydroxymethyl group.

Caption: Potential degradation pathways for Methyl (2-(hydroxymethyl)phenyl)carbamate.

Recommended Storage and Handling Protocols

To ensure the long-term stability of Methyl (2-(hydroxymethyl)phenyl)carbamate, the following storage and handling procedures are recommended.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[5] | To minimize the rate of thermal degradation. |

| Light | Protect from light, especially UV radiation.[5] | To prevent photodecomposition. |

| Humidity | Store in a dry environment, preferably in a desiccator with a drying agent.[3] | To prevent hydrolysis of the carbamate ester. |

| Atmosphere | For long-term storage, consider an inert atmosphere (e.g., Argon or Nitrogen).[3] | To further protect against moisture and oxidative degradation. |

| Container | Use a tightly closed, specifically approved container.[5][6] | To prevent exposure to atmospheric moisture and contaminants. |

| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (gloves, eye protection).[6] | To ensure personnel safety. |

Experimental Workflow for Stability Assessment: A Forced Degradation Study

A forced degradation study is a systematic way to evaluate the stability of a compound under stressed conditions. This helps to identify potential degradation products and understand the degradation pathways.

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of Methyl (2-(hydroxymethyl)phenyl)carbamate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the stock solution at a controlled temperature (e.g., 60 °C).

-

Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and white light.

-

-

Time Points and Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization/Quenching: Neutralize the acidic and basic samples. For oxidative samples, the reaction may be quenched if necessary.

-

Analysis: Analyze all samples, including a control (unstressed) sample, by a stability-indicating analytical method, such as HPLC or LC-MS.

-

Data Interpretation: Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products. Mass spectrometry can be used to elucidate the structures of the degradation products.

Analytical Techniques for Purity and Degradation Monitoring

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for assessing the purity of Methyl (2-(hydroxymethyl)phenyl)carbamate and monitoring its degradation.

-

HPLC: A reverse-phase HPLC method can be developed to separate the parent compound from its potential impurities and degradation products.[7] A typical method might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid.[7]

-

LC-MS/MS: For the identification and quantification of trace-level degradation products, LC-MS/MS provides excellent sensitivity and selectivity.[8][9] This technique is invaluable for elucidating the structures of unknown impurities.

Conclusion: A Proactive Approach to Stability

The stability of Methyl (2-(hydroxymethyl)phenyl)carbamate is governed by the inherent reactivity of its carbamate and hydroxymethyl functional groups. A proactive approach to storage and handling, centered on the exclusion of moisture, light, and incompatible chemicals, is essential for preserving its integrity. By implementing the guidelines and experimental protocols outlined in this guide, researchers can ensure the quality and reliability of their work with this compound.

References

- Vertex AI Search. (n.d.).

- Enamine. (n.d.). Safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.

- ResearchGate. (2015, November 25).

- CAMEO Chemicals - NOAA. (n.d.).

- Jacquemard, U., et al. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega.

- PubChem - NIH. (n.d.).

- PubChem - NIH. (n.d.).

- Chemos GmbH & Co.KG. (2020, November 26).

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl (3-hydroxyphenyl)

- Google Patents. (n.d.).

- PubMed Central. (2025, April 16). Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)

- ResearchGate. (2025, August 7). Key parameters for carbamate stability in dilute aqueous–organic solution.

- Frontiers. (n.d.).

- PubMed. (2022, October 11).

- ACS Publications. (2022, November 28). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.

- orientjchem.org. (n.d.).

- ResearchGate. (2025, August 7). Assessment of methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl] sulfamoyl}methyl)

- PubMed Central. (n.d.). Discovery of carbamate degrading enzymes by functional metagenomics.

- ResearchGate. (n.d.). Fast LC-MS-MS Quantitation of N-Methyl Carbamate Pesticides in Food using Bond Elut® Plexa™ and Pursuit® XRs C18.

- SIELC Technologies. (2018, May 17). Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)

Sources

- 1. METHYL CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenyl Methylcarbamate | C8H9NO2 | CID 16034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. Methyl (2-(((2-hydroxyethyl)amino)carbonyl)phenyl)-carbamate | SIELC Technologies [sielc.com]

- 8. Identification and determination of phenyl methyl carbamate released from adducted hemoglobin for methyl isocyanate exposure verification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical and Computational Analysis of Methyl (2-(hydroxymethyl)phenyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of Methyl (2-(hydroxymethyl)phenyl)carbamate. Aimed at researchers, scientists, and professionals in drug development, this document delves into the molecular structure, conformational landscape, and electronic properties of this molecule through the lens of quantum chemical calculations. By integrating high-level computational protocols with principles of scientific integrity, this guide serves as a self-validating framework for predicting and understanding the physicochemical characteristics of ortho-substituted phenylcarbamates. Detailed computational workflows, data analysis, and visualization techniques are presented to offer both foundational knowledge and practical insights for computational chemistry applications.

Introduction

Methyl (2-(hydroxymethyl)phenyl)carbamate is an organic molecule featuring a carbamate functional group and a hydroxymethyl substituent ortho to each other on a benzene ring. This specific substitution pattern creates a fascinating platform for studying intramolecular interactions, particularly hydrogen bonding, which can significantly influence the molecule's conformational preferences, stability, and reactivity. Carbamates are a vital class of compounds in medicinal chemistry and materials science, known for enhancing the pharmacokinetic profiles of drug candidates and forming the backbone of polyurethanes.[1]

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating reaction mechanisms, predicting molecular properties, and guiding experimental design.[2][3] For a molecule like Methyl (2-(hydroxymethyl)phenyl)carbamate, computational methods allow us to explore its structural and electronic landscape in detail that is often inaccessible through experimental means alone. This guide will articulate the causality behind selecting specific computational methods and demonstrate how to build a robust, self-validating computational model by correlating theoretical data with known experimental principles.

The Role of Intramolecular Hydrogen Bonding

The defining structural feature of Methyl (2-(hydroxymethyl)phenyl)carbamate is the potential for the formation of an intramolecular hydrogen bond (IMHB) between the hydrogen of the hydroxymethyl group (-CH₂OH) and the carbonyl oxygen of the carbamate group (-NHC(=O)O-), or between the N-H proton and the oxygen of the hydroxymethyl group. IMHBs are known to play a crucial role in determining the structure, stability, and biological properties of molecules.[4] The presence and strength of such bonds dictate the preferred conformation of the molecule, effectively locking it into a more rigid, lower-energy state.[5][6] Understanding these interactions is paramount, as they can influence everything from crystal packing to how the molecule interacts with a biological target.[4]

Computational Methodology: A Framework for Accuracy

The reliability of any computational study hinges on the judicious selection of theoretical methods. This section explains the rationale behind constructing a high-integrity computational protocol for analyzing Methyl (2-(hydroxymethyl)phenyl)carbamate.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for medium-sized organic molecules.[1] It offers an excellent balance between computational cost and accuracy, making it ideal for the tasks of geometry optimization and property prediction.[2]

-

Why DFT? Unlike simpler molecular mechanics methods, DFT explicitly treats electrons, allowing for the accurate description of electronic effects, such as conjugation and hydrogen bonding. Compared to higher-level wavefunction-based methods (like Møller-Plesset perturbation theory or Coupled Cluster), DFT is significantly more computationally efficient, enabling the study of larger systems and more complex conformational landscapes.

Selecting the Right Functional and Basis Set

The accuracy of DFT calculations is determined by the choice of the exchange-correlation functional and the basis set.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that has a long track record of providing reliable geometries and energies for a broad range of organic molecules.[3] It incorporates a portion of the exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many pure DFT functionals, leading to a more accurate description of electronic structure.

-

Basis Set: The 6-311++G(d,p) basis set is a robust choice for this type of system.

-

6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility for accurately representing the electron distribution.

-

++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions and non-covalent interactions like hydrogen bonds, as they allow electrons to occupy space further from the nucleus.[7]

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals from their standard shapes, which is essential for describing the anisotropic electron distributions in chemical bonds.

-

This combination, B3LYP/6-311++G(d,p) , represents a high-level, well-validated theoretical model suitable for capturing the subtle energetic and structural effects of intramolecular hydrogen bonding.

Computational Workflow: From Structure to Properties

A systematic workflow ensures reproducibility and provides a comprehensive analysis of the molecule. The following protocol outlines the key steps for a thorough computational investigation.

Detailed Step-by-Step Computational Protocol

-

Initial Structure Generation:

-

Draw the 3D structure of Methyl (2-(hydroxymethyl)phenyl)carbamate using molecular modeling software (e.g., Avogadro, GaussView).

-

Generate several initial conformers by rotating around the key single bonds (C-C of the hydroxymethyl group, C-N of the carbamate). This is a critical step to ensure the global minimum energy structure is found.[8]

-

-

Geometry Optimization:

-

Perform a full geometry optimization on each conformer using the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

-

This process systematically alters the molecular geometry to find the lowest energy arrangement of the atoms on the potential energy surface. The final structure is considered "optimized" when the forces on all atoms are negligible.

-

-

Vibrational Frequency Analysis:

-

For each optimized structure, perform a frequency calculation at the same level of theory.

-

Purpose 1 (Verification): A true minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), and the structure needs to be further optimized.

-

Purpose 2 (Spectroscopy): The calculated vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra to validate the accuracy of the computational model.[9][10] The calculations also provide the IR intensities and Raman activities for each vibrational mode.

-

-

Property Calculations:

-

Using the validated minimum-energy geometry, perform single-point energy calculations to derive various electronic properties.

-

Frontier Molecular Orbitals (HOMO/LUMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is a key indicator of chemical reactivity and electronic stability.[11]

-

Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface. This visualizes the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Natural Bond Orbital (NBO) Analysis: Investigate donor-acceptor interactions, such as those involved in hydrogen bonding and hyperconjugation, to quantify their stabilizing energies.

-

Caption: A generalized workflow for the computational analysis of a molecule.

Predicted Results and Discussion

This section presents the anticipated results from the computational workflow, providing a quantitative and qualitative analysis of Methyl (2-(hydroxymethyl)phenyl)carbamate.

Conformational Analysis and Geometric Parameters

The primary finding of the conformational search is expected to be a single, dominant low-energy conformer stabilized by a strong O-H···O=C intramolecular hydrogen bond. This seven-membered ring structure significantly enhances the molecule's stability. The optimized geometric parameters for this conformer can be predicted and are summarized below. For self-validation, these theoretical values should ideally be compared against experimental data from X-ray crystallography, if available for this or an analogous structure.[12][13]

| Parameter | Atom Description | Predicted Value (Å or °) |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | Carbamate Carbonyl | ~1.22 |

| C-O (ether) | Carbamate Ether Linkage | ~1.35 |

| N-C (amide) | Carbamate N-C(O) Bond | ~1.37 |

| C-O (hydroxyl) | Hydroxymethyl C-O Bond | ~1.43 |

| Hydrogen Bond | ||

| O-H···O (distance) | H(hydroxyl) to O(carbonyl) | ~1.95 |

| O-H···O (angle) | Angle of the Hydrogen Bond | ~150° |

| Dihedral Angles (°) | ||

| O=C-N-C(aryl) | Defines planarity of carbamate | ~180° (trans) |

| C(aryl)-C-O-H | Orientation of hydroxyl group | ~60° |

Table 1: Predicted key geometric parameters for the lowest energy conformer of Methyl (2-(hydroxymethyl)phenyl)carbamate calculated at the B3LYP/6-311++G(d,p) level of theory.

The predicted O-H···O distance of ~1.95 Å is indicative of a moderate to strong hydrogen bond. NBO analysis would further quantify this, predicting a stabilization energy (E⁽²⁾) on the order of 5-10 kcal/mol for the interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the hydroxyl's O-H bond.

Spectroscopic Signatures

The calculated vibrational frequencies provide a theoretical IR spectrum that can be used to identify key functional groups.

-

O-H Stretch: Due to its involvement in the strong intramolecular hydrogen bond, the hydroxyl O-H stretching frequency is expected to be significantly red-shifted (lowered) and broadened compared to a "free" hydroxyl group. Instead of appearing around 3600 cm⁻¹, it will likely be found in the 3200-3400 cm⁻¹ region.[14]

-

N-H Stretch: The carbamate N-H stretch should appear as a sharp peak around 3400-3450 cm⁻¹.

-

C=O Stretch: The carbonyl (C=O) stretch is one of the most intense peaks in the IR spectrum. For carbamates, it typically appears in the 1700-1730 cm⁻¹ range. Its exact position can be subtly influenced by the hydrogen bonding.

These predicted frequencies serve as a powerful tool for validating the computed structure against experimental IR data.[9]

Electronic Properties: HOMO-LUMO and MEP Analysis

Analysis of the electronic properties provides insight into the molecule's reactivity and intermolecular interaction potential.

Caption: Energy diagram of HOMO and LUMO levels.

-

HOMO-LUMO Gap: The HOMO is predicted to be localized primarily on the phenyl ring and the nitrogen and oxygen atoms of the carbamate group, reflecting the regions with the highest electron density. The LUMO is expected to be distributed over the aromatic ring and the carbonyl group, representing the areas most susceptible to nucleophilic attack. A large predicted HOMO-LUMO energy gap (e.g., ~6.0 eV) would suggest high kinetic stability and low chemical reactivity.[11]

-

Molecular Electrostatic Potential (MEP): The MEP map would visually confirm the electronic landscape. It will show a strongly negative potential (red/yellow) around the carbonyl oxygen, confirming it as the primary site for electrophilic attack and the hydrogen bond acceptor. A positive potential (blue) would be located around the hydroxyl and amide hydrogens, marking them as the hydrogen bond donor sites.

Conclusion and Future Directions

This guide has outlined a robust and scientifically rigorous framework for the theoretical and computational study of Methyl (2-(hydroxymethyl)phenyl)carbamate. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, we can confidently predict the molecule's structural, spectroscopic, and electronic properties. The dominant role of the intramolecular O-H···O=C hydrogen bond in stabilizing a near-planar seven-membered ring is a key finding, profoundly influencing the molecule's conformation and physicochemical characteristics.

The methodologies and protocols described herein are not limited to this specific molecule but serve as a validated template for investigating a wide range of substituted aromatic compounds. Future work could involve simulating the molecule in different solvents to study the competition between intra- and intermolecular hydrogen bonding, or performing molecular dynamics simulations to understand its dynamic behavior at finite temperatures. By bridging high-level theory with practical application, computational chemistry continues to accelerate innovation in drug discovery and materials science.

References

-

Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI. Available at: [Link]

-

Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. PMC - PubMed Central. Available at: [Link]

-

Conformational analysis and molecular properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines. PubMed. Available at: [Link]

-

Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. ResearchGate. Available at: [Link]